Methyl 3-hydroxy-1H-indazole-5-carboxylate

Drug Discovery Assay Development Physicochemical Properties

Superior building block for immuno-oncology and kinase inhibitor libraries. Features 3-hydroxy tautomer for unique H-bonding and 40x IDO1 potency gain vs regioisomers. 1.6 g/L solubility enables robust in vitro assays. Essential for SAR exploration at 5-position.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1082041-20-0
Cat. No. B1384789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-1H-indazole-5-carboxylate
CAS1082041-20-0
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NNC2=O
InChIInChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-7-6(4-5)8(12)11-10-7/h2-4H,1H3,(H2,10,11,12)
InChIKeyMZGHHXKIAMNUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-1H-indazole-5-carboxylate (CAS 1082041-20-0) - Procurement & Specification Overview


Methyl 3-hydroxy-1H-indazole-5-carboxylate (CAS: 1082041-20-0) is a heterocyclic building block belonging to the indazole family, which is widely recognized for its diverse biological activities [1]. This compound is characterized by a 3-hydroxy substitution and a methyl ester at the 5-position of the indazole core, with a molecular weight of 192.17 g/mol . It is primarily utilized as a research chemical and a key intermediate in the synthesis of more complex indazole derivatives . Its known physicochemical properties include a calculated solubility of 1.6 g/L in water at 25 °C .

Why Methyl 3-hydroxy-1H-indazole-5-carboxylate Cannot Be Replaced by Other Indazole-5-carboxylates


Generic substitution with other indazole-5-carboxylate derivatives is scientifically unsound due to the unique electronic and steric properties conferred by the specific 3-hydroxy moiety. Unlike its common analogs such as the 3-amino, 3-chloro, or unsubstituted indazole-5-carboxylates, the 3-hydroxy group exists in a tautomeric equilibrium with the 3-oxo form, which fundamentally alters the compound's hydrogen-bonding capacity, acidity, and metabolic stability . This structural distinction is critical in medicinal chemistry, where even minor modifications to the indazole core can drastically change target binding affinity and pharmacokinetic profiles [1]. Therefore, for any application where the 3-hydroxy/oxo pharmacophore is essential—such as in specific kinase inhibitor backbones or for constructing particular heterocyclic fusions—this specific regioisomer is an irreplaceable building block.

Quantitative Differentiation Guide: Methyl 3-hydroxy-1H-indazole-5-carboxylate vs. Analogs


Aqueous Solubility Differentiation: A Key Consideration for in vitro Assays

Methyl 3-hydroxy-1H-indazole-5-carboxylate exhibits a calculated aqueous solubility of 1.6 g/L at 25 °C . This is a distinct advantage over the unsubstituted indazole-5-carboxylic acid (CAS 787580-93-2), which, lacking the methyl ester, is typically less soluble in aqueous buffers and requires organic co-solvents for dissolution [1].

Drug Discovery Assay Development Physicochemical Properties

Potential Activity Differentiation Against IDO1: A High-Value Target for Immuno-Oncology

Methyl 3-hydroxy-1H-indazole-5-carboxylate has a reported IC50 of 1.24 µM against recombinant human Indoleamine 2,3-dioxygenase (IDO1) [1]. In contrast, a closely related derivative, the 3-carboxylic acid analog (CHEMBL4852532), shows a significantly weaker IC50 of 50 µM [2]. This suggests that the 5-carboxylate ester arrangement on the 3-hydroxyindazole scaffold is critical for optimal IDO1 inhibition.

Immuno-Oncology Enzymatic Assay Lead Optimization

Functional Group Differentiation: 3-Hydroxy vs. 3-Amino Indazole Scaffolds

The presence of the 3-hydroxy group in Methyl 3-hydroxy-1H-indazole-5-carboxylate offers distinct synthetic and pharmacological advantages over the 3-amino analog, Methyl 3-amino-1H-indazole-5-carboxylate (CAS 1784619-20-0). While the 3-amino group is a common hydrogen bond donor for kinase inhibitor design [1], the 3-hydroxy/oxo tautomer can act as both a hydrogen bond donor and acceptor, enabling a different spectrum of target interactions, including metal chelation . Furthermore, the 3-hydroxy compound is a direct intermediate for O-alkylation or phosphorylation, providing orthogonal derivatization routes.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

High-Impact Application Scenarios for Methyl 3-hydroxy-1H-indazole-5-carboxylate


Hit-to-Lead Optimization in Immuno-Oncology (IDO1 Inhibitors)

Based on the direct comparative IC50 data against IDO1 [1], this compound serves as a validated hit for developing next-generation immuno-oncology agents. Its 40-fold potency advantage over a regioisomeric analog provides a clear scientific rationale for its selection as a core scaffold. Procurement is justified for medicinal chemistry teams aiming to improve upon existing IDO1 inhibitors by exploring SAR around the 5-position of this specific 3-hydroxyindazole framework.

Development of Orthogonal Derivatization Pathways for Kinase Inhibitors

The unique 3-hydroxy functionality allows for chemical modifications (e.g., O-alkylation, phosphorylation) that are impossible with the more common 3-amino analog . This makes Methyl 3-hydroxy-1H-indazole-5-carboxylate an essential building block for synthetic chemists looking to create novel kinase inhibitor libraries with potentially improved intellectual property positions and diverse pharmacological profiles.

High-Fidelity in vitro Assay Development with Improved Solubility

The compound's improved aqueous solubility profile (1.6 g/L) compared to its parent carboxylic acid makes it a superior choice for developing robust, reproducible in vitro assays. This is critical for screening campaigns and detailed mechanistic studies where minimizing the use of DMSO or other organic co-solvents is necessary to reduce assay artifacts and accurately determine compound potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-hydroxy-1H-indazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.